molecular formula C27H27N3O3S B304235 N-1,3-benzothiazol-2-yl-4-(3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

N-1,3-benzothiazol-2-yl-4-(3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

Katalognummer B304235
Molekulargewicht: 473.6 g/mol
InChI-Schlüssel: YZWZFGHCPDGUBD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-1,3-benzothiazol-2-yl-4-(3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide, also known as BB-Cl-Amidine, is a small molecule inhibitor that has been used in various scientific research applications. This compound has gained significant attention due to its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders.

Wirkmechanismus

N-1,3-benzothiazol-2-yl-4-(3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamidee inhibits the activity of PAD enzymes by binding to the active site of the enzyme. This binding prevents the enzyme from catalyzing the conversion of arginine residues to citrulline residues in proteins. This inhibition leads to the prevention of protein citrullination, which has been linked to various pathological conditions, including inflammation, autoimmunity, and cancer.
Biochemical and Physiological Effects
N-1,3-benzothiazol-2-yl-4-(3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamidee has been shown to have various biochemical and physiological effects. The inhibition of PAD enzymes by N-1,3-benzothiazol-2-yl-4-(3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamidee has been linked to the prevention of protein citrullination, which has been linked to various pathological conditions, including inflammation, autoimmunity, and cancer. Inhibition of PAD enzymes has also been shown to prevent the activation of immune cells, leading to the prevention of various autoimmune disorders.

Vorteile Und Einschränkungen Für Laborexperimente

N-1,3-benzothiazol-2-yl-4-(3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamidee has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied in various scientific research applications, making it a well-characterized compound. However, N-1,3-benzothiazol-2-yl-4-(3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamidee also has some limitations for lab experiments. It has low solubility in aqueous solutions, which can limit its use in certain experiments. It also has low stability in solution, which can lead to degradation over time.

Zukünftige Richtungen

There are several future directions for N-1,3-benzothiazol-2-yl-4-(3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamidee research. One potential direction is the development of more potent and selective inhibitors of PAD enzymes. This could lead to the development of more effective therapies for various diseases, including cancer and autoimmune disorders. Another potential direction is the investigation of the role of PAD enzymes in various physiological processes. This could lead to a better understanding of the role of protein citrullination in various diseases and could lead to the development of new therapeutic targets.

Synthesemethoden

N-1,3-benzothiazol-2-yl-4-(3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamidee can be synthesized through a multi-step process involving several chemical reactions. The synthesis method involves the reaction of 2-aminobenzothiazole with 3-methoxybenzaldehyde in the presence of acetic acid to form 2-(3-methoxyphenyl)-1,3-benzothiazole. This intermediate is then reacted with 2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid to form N-1,3-benzothiazol-2-yl-4-(3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamidee. The final product is obtained through crystallization and purification using various solvents.

Wissenschaftliche Forschungsanwendungen

N-1,3-benzothiazol-2-yl-4-(3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamidee has been extensively studied in various scientific research applications. It has been shown to have potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. N-1,3-benzothiazol-2-yl-4-(3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamidee has been shown to inhibit protein arginine deiminase (PAD) enzymes, which are involved in the post-translational modification of proteins. Inhibition of PAD enzymes has been linked to the prevention of various diseases, including rheumatoid arthritis, multiple sclerosis, and cancer.

Eigenschaften

Produktname

N-1,3-benzothiazol-2-yl-4-(3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

Molekularformel

C27H27N3O3S

Molekulargewicht

473.6 g/mol

IUPAC-Name

N-(1,3-benzothiazol-2-yl)-4-(3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxamide

InChI

InChI=1S/C27H27N3O3S/c1-15-22(25(32)30-26-29-18-10-5-6-11-21(18)34-26)23(16-8-7-9-17(12-16)33-4)24-19(28-15)13-27(2,3)14-20(24)31/h5-12,23,28H,13-14H2,1-4H3,(H,29,30,32)

InChI-Schlüssel

YZWZFGHCPDGUBD-UHFFFAOYSA-N

SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC(=CC=C3)OC)C(=O)NC4=NC5=CC=CC=C5S4

Kanonische SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC(=CC=C3)OC)C(=O)NC4=NC5=CC=CC=C5S4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.